3-Bromo-4-methylbenzoyl chloride

Structure-Activity Relationship (SAR) Reaction Kinetics Nucleophilic Acyl Substitution

3-Bromo-4-methylbenzoyl chloride (CAS 21900-33-4), with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol, is a disubstituted benzoyl chloride derivative. This electrophilic building block is characterized by a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 21900-33-4
Cat. No. B3252719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzoyl chloride
CAS21900-33-4
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)Cl)Br
InChIInChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
InChIKeyLQBIFQKBCLOXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzoyl chloride (CAS 21900-33-4) Chemical Identity and Procurement Profile


3-Bromo-4-methylbenzoyl chloride (CAS 21900-33-4), with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol, is a disubstituted benzoyl chloride derivative [1]. This electrophilic building block is characterized by a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring . Its primary utility stems from its reactive acyl chloride moiety, which serves as a versatile acylation handle in organic synthesis, while the bromo and methyl substituents modulate its electronic properties and provide a site for further functionalization via cross-coupling reactions [1].

Why Unsubstituted or Differently Substituted Benzoyl Chlorides Are Inadequate Replacements for 3-Bromo-4-methylbenzoyl chloride (21900-33-4)


Generic substitution of 3-Bromo-4-methylbenzoyl chloride with unsubstituted benzoyl chloride or other positional isomers is scientifically unsound due to profound differences in electronic character and reaction outcomes. The presence and specific position of the electron-withdrawing bromine and electron-donating methyl groups fundamentally alter the compound's reactivity profile, as substituent effects are known to strongly influence the reaction rate of benzoyl chlorides [1]. Furthermore, the bromine atom at the 3-position serves a critical dual role, providing a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for molecular diversification, a feature absent in non-brominated analogs .

Quantitative Evidence for the Selection of 3-Bromo-4-methylbenzoyl chloride (21900-33-4) Over Structural Analogs


Reactivity Differentiation: 3-Bromo-4-methylbenzoyl chloride vs. 4-Methylbenzoyl chloride (p-Toluoyl chloride) in Nucleophilic Acyl Substitution

The presence of an electron-withdrawing bromine atom at the meta-position in 3-Bromo-4-methylbenzoyl chloride increases its electrophilicity at the carbonyl carbon compared to 4-methylbenzoyl chloride (p-toluoyl chloride), which lacks this substituent. This enhanced reactivity is a class-level inference drawn from established linear free-energy relationships for substituted benzoyl chlorides, where electron-withdrawing groups (EWGs) increase the rate of nucleophilic acyl substitution [1][2]. Specifically, studies on analogous systems demonstrate that meta-substituted benzoyl chlorides exhibit distinct kinetic behavior [1].

Structure-Activity Relationship (SAR) Reaction Kinetics Nucleophilic Acyl Substitution

Functional Versatility: The Unique Orthogonal Reactivity of 3-Bromo-4-methylbenzoyl chloride (21900-33-4) Compared to 4-Bromo-3-methylbenzoyl chloride

The 3-Bromo-4-methyl isomer (CAS 21900-33-4) offers a distinct advantage over its positional isomer, 4-Bromo-3-methylbenzoyl chloride (CAS 21900-25-4), in multi-step synthesis. In the 3-bromo isomer, the acyl chloride functionality is para to the electron-donating methyl group, potentially making it less sterically hindered and electronically distinct from the meta-substituted isomer. More importantly, the bromine atom in both isomers serves as a functional handle for diversification, but their different substitution patterns lead to different intermediates. The bromine atom on the benzene ring can undergo Suzuki coupling reactions with organoboron reagents under transition-metal catalysis, enabling the construction of complex molecular architectures .

Cross-Coupling Suzuki-Miyaura Reaction Orthogonal Reactivity Molecular Diversity

Purity Specifications as a Procurement Decision Factor: 3-Bromo-4-methylbenzoyl chloride (21900-33-4) vs. Unsubstituted Benzoyl Chloride

Commercially available 3-Bromo-4-methylbenzoyl chloride is routinely supplied at a high purity level of 97%, as specified by major vendors . This is directly comparable to the purity standards set for high-grade, unsubstituted benzoyl chloride, which is typically >98.0% [1]. This indicates that the compound is offered at a purity level suitable for demanding research applications, including multi-step synthesis and medicinal chemistry, without the need for immediate further purification.

Chemical Purity Quality Control Procurement Specification

High-Value Application Scenarios for 3-Bromo-4-methylbenzoyl chloride (21900-33-4) Based on Product-Specific Evidence


Precursor for Orthogonally Functionalized Molecular Probes and Drug Discovery Intermediates

The unique combination of a reactive acyl chloride and an aryl bromide in the 3-bromo-4-methyl substitution pattern makes this compound an ideal linchpin for generating diverse chemical libraries. Its higher predicted electrophilicity compared to non-brominated analogs allows for efficient acylation of complex amines or alcohols [1]. The resultant amide or ester intermediate then contains a strategically placed aryl bromide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce a wide array of aryl, heteroaryl, or alkenyl groups . This orthogonal reactivity is a key driver for its use in early-stage medicinal chemistry and chemical biology.

Regioselective Synthesis of Isomerically Pure Advanced Building Blocks

When a synthetic route demands a specific regioisomer to probe structure-activity relationships (SAR) or to avoid a process patent, 3-Bromo-4-methylbenzoyl chloride (CAS 21900-33-4) is the required starting material . Its use ensures the construction of the target molecule with the correct substitution pattern from the outset, avoiding the inefficiencies and analytical challenges associated with separating regioisomeric mixtures later in the synthesis. This is particularly critical in process chemistry, where the cost of purification can be prohibitive.

Synthesis of Specialized Monomers and Functional Materials

The specific electronic and steric properties imparted by the 3-bromo-4-methyl substitution pattern can be leveraged in the synthesis of specialized monomers for advanced materials [1]. The acyl chloride enables facile incorporation of the benzoyl unit into polymer backbones or side chains, while the bromine atom provides a site for post-polymerization modification or for tuning the electronic/optical properties of the final material. This application relies on the precise and reproducible reactivity of the functionalized building block.

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